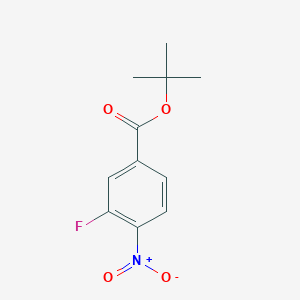

Tert-butyl 3-fluoro-4-nitrobenzoate

Description

Significance of Fluorinated Nitrobenzoate Esters as Versatile Chemical Intermediates

Fluorinated nitrobenzoate esters are a class of compounds that have gained prominence as versatile intermediates in organic synthesis. The presence of a fluorine atom can significantly alter the electronic properties of the benzene (B151609) ring, enhancing its reactivity towards certain reagents. This is due to fluorine's high electronegativity, which can influence the distribution of electron density within the molecule.

The nitro group, a strong electron-withdrawing group, further activates the aromatic ring for nucleophilic aromatic substitution reactions. This characteristic allows for the strategic introduction of various functional groups, a key step in building molecular complexity. The ester group, in this case, a tert-butyl ester, serves as a protecting group for the carboxylic acid functionality. This protection is crucial during synthetic sequences where the acidic proton could interfere with desired reactions. The tert-butyl group can be selectively removed under specific conditions, revealing the carboxylic acid at the appropriate stage.

Contextual Overview of tert-Butyl 3-fluoro-4-nitrobenzoate's Synthetic Utility

This compound is a valuable reagent in the synthesis of a variety of organic molecules. chemimpex.com Its utility stems from the specific arrangement of its functional groups. The fluorine atom at the 3-position and the nitro group at the 4-position create a specific electronic environment that directs incoming reagents to particular positions on the aromatic ring.

This positional specificity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with a high degree of control. The tert-butyl ester provides a robust protecting group that is stable to a range of reaction conditions, yet can be cleaved when necessary. This combination of features makes this compound a favored starting material or intermediate in multi-step synthetic pathways.

Scope and Academic Research Objectives

Academic research involving this compound is primarily focused on its application as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. chemimpex.com Researchers are actively exploring new reactions and methodologies that leverage the unique reactivity of this compound to create diverse molecular architectures.

The primary objectives of this research include:

Developing efficient and selective synthetic routes to valuable target molecules.

Investigating the influence of the fluoro and nitro substituents on the reactivity and properties of the resulting compounds.

Synthesizing libraries of new compounds for biological screening and the discovery of new therapeutic agents.

Exploring the use of this intermediate in the creation of advanced polymers and other materials with enhanced properties. chemimpex.com

The data gathered from these studies contributes to the broader understanding of organic reaction mechanisms and the principles of molecular design.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂FNO₄ | chemscene.com1pchem.com |

| Molecular Weight | 241.22 g/mol | nih.govchemenu.com |

| CAS Number | 157665-52-6 | nih.govechemi.com |

| Appearance | White to off-white solid | |

| Boiling Point | 326.3 ± 22.0 °C at 760 mmHg | chemenu.com |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| InChIKey | CXQXHHIIMBWMCH-UHFFFAOYSA-N | echemi.comuni.lu |

| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N+[O-])F | uni.lu |

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXHHIIMBWMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440043 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-52-6 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Fluoro 4 Nitrobenzoate and Its Analogues

Esterification Strategies in the Preparation of Substituted Benzoates

Esterification is a fundamental reaction in the synthesis of benzoate (B1203000) esters. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method. blogspot.com For instance, substituted benzoic acids can be esterified with alcohols in the presence of a strong acid catalyst like sulfuric acid. blogspot.comresearchgate.net The reaction is reversible, and to drive the equilibrium towards the ester product, excess alcohol is often used, or water is removed as it is formed. blogspot.comresearchgate.net

Alternative methods for esterification that avoid the use of strong acids and high temperatures have been developed. One such method involves the use of thionyl chloride to convert the benzoic acid to its more reactive acyl chloride derivative, which then readily reacts with an alcohol. researchgate.net Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents to facilitate the ester formation. Furthermore, solvent-free esterification methods under high-speed ball-milling conditions have been reported, offering an environmentally friendly alternative. nih.gov

For the synthesis of tert-butyl esters, such as tert-butyl 3-methyl-4-nitrobenzoate, a common procedure involves reacting the corresponding benzoic acid with benzenesulfonyl chloride in pyridine, followed by the addition of tert-butanol. chemicalbook.com This method is effective for introducing the bulky tert-butyl group.

The table below summarizes various esterification methods for substituted benzoic acids.

| Method | Reagents | Key Features | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal. | blogspot.com |

| Acyl Chloride Method | Carboxylic Acid, Thionyl Chloride (SOCl₂), Alcohol | Involves the formation of a more reactive acyl chloride intermediate. | researchgate.net |

| Benzenesulfonyl Chloride Method | Carboxylic Acid, Benzenesulfonyl Chloride, Pyridine, Alcohol | Effective for the synthesis of tert-butyl esters. | chemicalbook.com |

| Solvent-Free Ball-Milling | Carboxylic Acid, Alcohol, I₂/KH₂PO₂ or KI/P(OEt)₃ | Environmentally friendly, performed at room temperature. | nih.gov |

Directed Functionalization Approaches to Aromatic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups with high precision. wikipedia.org

Common DMGs include amides, carbamates, methoxy (B1213986) groups, and tertiary amines. wikipedia.orguwindsor.ca The aryl O-carbamate group, particularly in the form of Ar-OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov The DoM strategy offers a significant advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org By directing the functionalization to a specific position, DoM provides a reliable method for the synthesis of highly substituted aromatic compounds. numberanalytics.com

The general mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which facilitates the deprotonation of the adjacent ortho-proton. wikipedia.org This proximity-driven deprotonation leads to the formation of a stabilized ortho-lithiated intermediate, which then undergoes substitution with an electrophile. wikipedia.org This method was independently reported by Henry Gilman and Georg Wittig around 1940. wikipedia.org

Regioselective Introduction of Fluorine and Nitro Groups

The synthesis of tert-butyl 3-fluoro-4-nitrobenzoate requires the specific placement of both a fluorine atom and a nitro group on the benzene (B151609) ring. The starting material for this synthesis is often a fluorinated benzoic acid derivative. For example, 4-fluoro-3-nitrobenzoic acid can be synthesized by the nitration of p-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid. prepchem.comossila.com The fluorine atom directs the incoming nitro group to the ortho position.

Alternatively, 3-fluoro-4-nitrobenzoic acid can be prepared from 3-fluoro-4-nitrotoluene (B108573) by oxidation of the methyl group. chemicalbook.com Another route involves the nitration of 3-fluorobenzoic acid. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. Fluorine is an ortho, para-director, while the carboxylic acid and nitro groups are meta-directors.

The introduction of fluorine can also be achieved using specialized fluorinating agents. While direct fluorination of benzene with fluorine gas is explosive, reagents like Selectfluor (F-TEDA-BF4) provide a source of "F+" for electrophilic fluorination. libretexts.orglibretexts.org

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. organicchemistrytutor.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.orgmasterorganicchemistry.com The nitronium ion then attacks the aromatic ring to form a nitroaromatic compound. masterorganicchemistry.com

Advanced Synthetic Protocols for Enhanced Yields and Selectivity

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comnih.gov The use of dedicated microwave reactors allows for rapid and uniform heating of the reaction mixture to temperatures and pressures above the solvent's boiling point. anton-paar.com

This technology has been successfully applied to various organic transformations, including esterification and the synthesis of N-heterocycles. researchgate.netrsc.org For example, the esterification of aryl and alkyl acids can be efficiently carried out under microwave irradiation, often with reduced reaction times and simplified product isolation. mdpi.com Microwave heating can also promote Michael additions for the synthesis of γ-nitro aliphatic methyl esters. nih.gov The reduction of aromatic nitro compounds to amines has also been achieved using rhenium-based catalysts under microwave irradiation. researchgate.net The direct interaction of microwaves with the reactants and solvents leads to efficient internal heating and can significantly enhance reaction rates. anton-paar.commdpi.com

The Mitsunobu reaction is a versatile and widely used method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, with inversion of stereochemistry. nih.govwikipedia.org The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

While the primary application of the Mitsunobu reaction is the formation of C-O, C-N, and C-S bonds, it has also been adapted for the synthesis of fluorinated compounds. nih.gov For instance, fluorinated alcohols have been successfully alkylated under Mitsunobu conditions to produce fluorinated ethers. researchgate.net The reaction's broad scope and stereospecificity make it a valuable tool in the synthesis of complex molecules, including natural products. nih.gov However, challenges can arise with sterically hindered alcohols or less acidic nucleophiles. nih.govwikipedia.org Efforts have been made to develop phosphine-free methods to overcome issues related to the separation of phosphine-based byproducts. researchgate.net

Mechanistic Insights into Benzene Ring Functionalization

The functionalization of a benzene ring, as seen in the synthesis of substituted benzoates, is primarily governed by the principles of electrophilic aromatic substitution (EAS). organicchemistrytutor.com In this type of reaction, an electrophile attacks the electron-rich π-system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. organicchemistrytutor.commasterorganicchemistry.com

The rate-determining step in EAS is typically the formation of this carbocation. masterorganicchemistry.com The stability of the aromaticity is disrupted in this step, which is why a strong electrophile is required. organicchemistrytutor.com In the final step, a weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of EAS is dictated by the nature of the substituents already present on the benzene ring. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming electrophile to the meta position.

In the nitration of a substituted benzene, the nitronium ion (NO₂⁺) acts as the electrophile. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism of electrophilic aromatic nitration can be complex and may involve a single-electron transfer (SET) pathway in addition to the classical polar (Ingold-Hughes) mechanism. acs.org The prevailing mechanism depends on the ability of the aromatic compound to transfer an electron to the nitronium ion. acs.org

Reactivity and Reaction Pathways of Tert Butyl 3 Fluoro 4 Nitrobenzoate

Influence of Fluoro and Nitro Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in tert-butyl 3-fluoro-4-nitrobenzoate is significantly influenced by the electronic effects of the fluoro and nitro substituents. The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This deactivation is a consequence of the partial positive charges induced at the ortho and para positions, which repel incoming electrophiles. mdpi.com Consequently, electrophilic attack is directed primarily to the meta positions relative to the nitro group.

The fluorine atom, while also electronegative, exhibits a dual electronic effect. Inductively, it withdraws electron density from the ring, contributing to its deactivation. However, through resonance, it can donate a lone pair of electrons to the aromatic system. In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the nitro group, para to the fluorine atom, heavily activates the fluorine for displacement by nucleophiles. This activation is a key feature of the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by Fluorine

The fluorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong activation provided by the para-nitro group. This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of nucleophiles at the C-3 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Fluoro-Nitroaromatic Compounds

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine (B48309) | Methyl 4-(benzylamino)-3-nitrobenzoate | Not specified | Not specified | bldpharm.com |

| Thiourea | S-tert-butyl isothiouronium bromide (from tert-butyl bromide) | Reflux in tert-butanol | 80 | researchgate.net |

Note: The data in this table is for analogous compounds and reactions, illustrating the general reactivity pattern expected for this compound.

Reduction Chemistry of the Nitro Group to Amino Functionalities

The nitro group of this compound can be readily reduced to an amino group, yielding tert-butyl 3-fluoro-4-aminobenzoate. This transformation is of significant interest as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. The resulting aniline (B41778) derivative is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. chemimpex.com

Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation and metal-mediated reductions being the most common. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is often effective and can be carried out under relatively mild conditions. Another widely used method involves the use of tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl).

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | General Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Generally high yielding and clean. |

| SnCl₂, HCl | Ethanol, Reflux | A classic and reliable method. |

| Fe, HCl | Ethanol/Water, Reflux | An alternative to SnCl₂. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or Biphasic Media | A milder reducing agent. |

Transesterification and Hydrolysis of the tert-Butyl Ester Moiety

The tert-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. Its bulky nature provides steric hindrance, making it relatively stable to many reaction conditions. However, it can be cleaved or transformed when desired.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid, under acidic conditions. This reaction is typically carried out by heating the ester in the presence of an aqueous acid such as hydrochloric acid or sulfuric acid. The stability of the tert-butyl cation intermediate drives this reaction.

Transesterification: Transesterification of the tert-butyl ester to other esters, such as a methyl or ethyl ester, can be achieved, although it is often more challenging than with less hindered esters. This transformation can be catalyzed by acids or bases. For example, heating in an alcohol with a catalytic amount of acid can lead to the corresponding ester.

Table 3: Representative Conditions for Ester Transformations

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Aqueous HCl or H₂SO₄, Heat | 3-Fluoro-4-nitrobenzoic acid |

| Transesterification | Methanol, Catalytic H₂SO₄, Reflux | Methyl 3-fluoro-4-nitrobenzoate |

Exploiting Electrophilic Properties in Synthetic Transformations

While the electron-deficient nature of the aromatic ring in this compound makes it generally unreactive towards electrophilic aromatic substitution, the electrophilic character of the carbons bearing the fluoro and nitro groups is key to its synthetic utility in SNAr reactions. Furthermore, the derivative, tert-butyl 3-fluoro-4-aminobenzoate, obtained after the reduction of the nitro group, possesses a nucleophilic amino group and an activated aromatic ring (due to the amino group), making it a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be used in the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry. chemimpex.com

The strategic placement of the functional groups allows for sequential reactions, where the initial SNAr reaction is followed by the reduction of the nitro group, and then further transformations of the resulting aniline. This versatility underscores the importance of this compound as a building block in the synthesis of complex organic molecules.

Applications in Contemporary Organic Synthesis

Strategic Use as a Building Block in Complex Molecule Construction

Tert-butyl 3-fluoro-4-nitrobenzoate serves as a crucial intermediate in the synthesis of a variety of complex and biologically active molecules. Its utility as a building block is underscored by its application in the development of pharmaceuticals, agrochemicals, and advanced materials. acgpubs.org The distinct reactivity of its functional groups allows for sequential and selective transformations, a key strategy in the multi-step synthesis of intricate molecular targets.

In pharmaceutical research, this compound is particularly valuable for creating new drug candidates. The fluorine and nitro substituents enhance its reactivity, making it an ideal starting point for developing molecules that target specific biological pathways, thereby improving drug efficacy. acgpubs.org The stability and ease of handling of this compound further contribute to its utility in complex synthetic routes. acgpubs.org

The general reactivity of fluorinated benzoic acid derivatives, such as the parent acid of the title compound, highlights their importance as precursors for medicinally relevant scaffolds like benzimidazoles, which are known to possess antimicrobial, opioid, antipsychotic, and antihistamine properties. researchgate.net

Precursor for C-C and C-N Bond Forming Reactions

The chemical structure of this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The presence of a fluorine atom on the aromatic ring makes the compound a suitable candidate for nucleophilic aromatic substitution (SNAr) reactions, a common method for forming C-N and C-O bonds. More significantly, the aryl halide functionality is amenable to palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented in readily available literature, the principles of reactions like the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are highly relevant. google.comsigmaaldrich.com

The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that couples aryl halides with amines to form arylamines. google.com The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.

Similarly, the Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. sigmaaldrich.com

The nitro group on the ring can also be readily reduced to an amine, which can then participate in a wide range of C-N bond-forming reactions, such as amide bond formation or further cross-coupling reactions.

Role in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of drugs. This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. researchgate.net

The general strategy involves the reduction of the nitro group to an amine, generating a 1,2-phenylenediamine derivative in situ. This diamine can then be cyclized with a variety of reagents to form the benzimidazole (B57391) ring. For example, reaction with a carboxylic acid or its derivative leads to the formation of a 2-substituted benzimidazole.

Research on the related 4-fluoro-3-nitrobenzoic acid demonstrates its use as a starting material for novel benzimidazoles with antimycobacterial activity. researchgate.net This involves the reduction of the nitro group, followed by cyclization. A similar pathway is applicable to this compound, where the resulting tert-butyl ester of the benzimidazole can be subsequently hydrolyzed if the free carboxylic acid is desired.

The synthesis of fluorinated benzimidazole derivatives is of particular interest, as the incorporation of fluorine can significantly enhance the biological activity of molecules. acgpubs.orgresearchgate.net The ortho-positioning of the fluoro and nitro groups in the parent acid of the title compound makes it an ideal precursor for such syntheses. researchgate.net

Diversification through Derivatization and Scaffold Construction

The trifunctional nature of this compound provides multiple handles for chemical modification, allowing for the construction of diverse molecular scaffolds. The reactivity of the nitro group and the fluorine atom are key to this diversification.

The nitro group can be reduced to an amine, which then opens up a plethora of derivatization possibilities. The resulting aniline (B41778) can be acylated, alkylated, or used in various coupling reactions to introduce a wide range of substituents. This amino group can also serve as a key pharmacophore in the final molecule.

The fluorine atom, typically the most reactive site for nucleophilic aromatic substitution on the ring, can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of different side chains and functional groups, leading to a library of related compounds with potentially diverse biological activities.

Furthermore, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be converted into amides, esters, or other carboxylic acid derivatives, further expanding the structural diversity that can be achieved from this single starting material. This strategic derivatization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships.

Synthesis of Substituted Benzoic Acid Derivatives

This compound is a protected form of 3-fluoro-4-nitrobenzoic acid, and as such, serves as an excellent starting point for the synthesis of various substituted benzoic acid derivatives. The tert-butyl group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions (e.g., using trifluoroacetic acid).

The primary transformation in this context is the reduction of the nitro group to an amine, yielding tert-butyl 4-amino-3-fluorobenzoate. This resulting aniline derivative is a valuable intermediate in its own right. For instance, 4-amino-3-fluorobenzoic acid and its derivatives are known to have biological activity, including as antimicrobial agents. rsc.org

From tert-butyl 4-amino-3-fluorobenzoate, a wide array of substituted benzoic acid derivatives can be prepared. The amino group can be diazotized and subsequently replaced with various other functional groups through Sandmeyer-type reactions. Alternatively, the amino group can be modified through acylation, alkylation, or arylation prior to the deprotection of the carboxylic acid.

This ability to selectively manipulate the functional groups on the aromatic ring, while keeping the carboxylic acid protected, allows for the synthesis of a diverse range of substituted benzoic acid derivatives that would be difficult to prepare through other routes.

Research Frontiers in Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Pharmaceutical Scaffolds and Lead Compounds

Tert-butyl 3-fluoro-4-nitrobenzoate serves as a fundamental building block in the creation of advanced pharmaceutical scaffolds. Chemical suppliers list it and its isomer, tert-butyl 4-fluoro-3-nitrobenzoate, as building blocks for use in organic synthesis. chemscene.comkeyorganics.net The presence of the fluoro and nitro groups provides sites for further chemical modification, allowing for the construction of complex molecular architectures.

A significant application of related nitrobenzoate compounds is in the field of peptide synthesis, specifically through a technique known as "proline editing". nih.govnih.gov This method allows for the site-specific modification of proline residues within a peptide sequence, generating structurally diverse peptides that can serve as lead compounds in drug discovery. nih.gov The tert-butyl ester group in the title compound offers a common protecting group strategy in organic synthesis. For instance, the synthesis of tert-butyl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid and t-butanol demonstrates a typical esterification process used to incorporate the tert-butyl group. chemicalbook.com This strategy is crucial for managing reactive sites during the multi-step synthesis of pharmaceutical agents.

Application in the Development of Biologically Active Molecules

The true value of this compound and its related structures is realized in their application toward developing biologically active molecules. The primary route for this is through the synthesis of functionally diverse peptides via proline editing. nih.gov In this context, groups like nitrobenzoate are installed as electron-withdrawing moieties to create specific stereoelectronic effects within the peptide backbone. nih.govnih.gov These subtle electronic changes can profoundly influence the peptide's conformation and, consequently, its biological activity.

This approach has been used to create a wide array of 4-substituted prolines, including those with fluoro and O-nitrobenzoate groups, starting from hydroxyproline (B1673980). nih.govscispace.com These modified peptides can act as structured amino acid mimetics, recognition motifs, or contain handles for advanced spectroscopic analysis. nih.gov Furthermore, research into related benzoate (B1203000) derivatives has shown promise in developing enzyme inhibitors. For example, a series of 4-guanidinobenzoate derivatives have been evaluated as enteropeptidase inhibitors for potential use in treating obesity. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Nitrobenzoate Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For fluorinated nitrobenzoate derivatives, SAR investigations focus on how the electronic properties and positioning of the fluorine and nitro groups impact biological efficacy. The introduction of electron-withdrawing groups like fluoro and nitrobenzoate into proline residues is a key strategy to modulate the conformational preferences of a peptide. nih.govnih.gov This modulation is a central aspect of SAR, as the three-dimensional shape of a molecule often dictates its ability to bind to a biological target.

Studies on other nitro-aromatic heterocyclic compounds have shown that the position of the nitro group significantly influences biological activity, such as mutagenicity. nih.gov For instance, nitro groups at certain positions can result in highly active compounds, while others lead to weak or no activity. nih.gov While this study was not on nitrobenzoates directly, it highlights the principle that the placement of the nitro group is a critical determinant of a molecule's biological profile. The analysis of peptides modified via proline editing using NMR spectroscopy helps to directly identify these steric and stereoelectronic effects on conformation, providing valuable SAR data. nih.govumn.edu

Intermediary Role in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound and its isomers serve as intermediates in the broader chemical industry. The related compound, tert-butyl 4-fluoro-3-nitrobenzoate, is noted for its use in specialty synthesis. chemscene.com Nitroaromatic compounds are common precursors in the synthesis of various industrial chemicals, including those used in agriculture. The synthesis of related compounds like 3-fluoro-4-nitrobenzoic acid and 3-fluoro-4-nitroaniline, which are established intermediates, further underscores the role of this class of molecules in chemical manufacturing. chemicalbook.comchemicalbook.com

Proline Editing Techniques for Peptide Modification

A highly specific and powerful application involving nitrobenzoate derivatives is the "proline editing" technique for modifying peptides. nih.govnih.gov This method provides a practical route to synthesize peptides with diverse functionalities at the proline residue. nih.gov The process begins with the incorporation of hydroxyproline (Hyp) into a peptide using standard solid-phase peptide synthesis. nih.gov

Following the synthesis of the full peptide chain, the hydroxyl group of the Hyp residue is selectively modified. A key step involves a Mitsunobu reaction with 4-nitrobenzoic acid, which inverts the stereochemistry at the 4-position of the proline ring. acs.org The resulting O-nitrobenzoate proline derivative is itself a useful modification, introducing an electron-withdrawing group. nih.gov More importantly, the nitrobenzoate group can act as a leaving group, allowing for subsequent reactions to introduce a wide variety of other functional groups at that position with specific stereochemistry. nih.gov This technique enables the creation of large libraries of peptides with precisely tailored properties for applications in drug discovery and biotechnology. nih.gov

Contributions to Materials Science and Polymer Chemistry

Engineering of Advanced Polymeric Materials and Functional Coatings

The presence of the nitro and fluoro groups on the benzene (B151609) ring of tert-butyl 3-fluoro-4-nitrobenzoate makes it a key ingredient in the synthesis of high-performance polymers and functional coatings. These groups can be chemically transformed to create monomers suitable for polymerization reactions. For instance, the nitro group can be reduced to an amine, and the tert-butyl ester can be hydrolyzed to a carboxylic acid. These transformations yield functionalized monomers that can be incorporated into polymer chains.

The introduction of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and lower surface energy, making them ideal for creating durable and repellent coatings. While direct research on polymers synthesized from this compound is not extensively documented in publicly available literature, its structural motifs are found in precursors for advanced polyamides and polyimides. These polymers are known for their exceptional mechanical strength and thermal endurance, finding applications in aerospace, electronics, and automotive industries.

Development of Specialty Chemicals and Additives

Beyond polymerization, this compound serves as a starting material for the synthesis of a variety of specialty chemicals and additives. The reactivity of the nitro group allows for its conversion into other functional groups, leading to the creation of novel compounds with specific functionalities.

For example, derivatives of this compound can be explored as:

Curing agents: The amine functionality, obtained after nitro group reduction, can act as a curing agent for epoxy resins, potentially imparting improved thermal and mechanical properties to the cured material.

Antioxidants and UV stabilizers: The aromatic structure with electron-withdrawing groups suggests that derivatives could be developed to protect materials from degradation caused by oxidation and UV radiation.

While specific commercial examples of specialty chemicals derived directly from this compound are not widely publicized, the synthetic pathways from this precursor are subjects of interest in industrial and academic research for creating novel additives for plastics, lubricants, and other materials.

Optoelectronic Material Precursors

The field of organic electronics has identified compounds with structures similar to this compound as promising precursors for optoelectronic materials. The combination of electron-withdrawing nitro and fluoro groups on an aromatic ring can influence the electronic properties of resulting molecules, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The general strategy involves the chemical modification of this compound to synthesize more complex molecules with specific charge-transport or light-emitting properties. The fluorine substitution can enhance the electron-accepting character of the molecule, which is a desirable trait for n-type materials in organic electronic devices. Furthermore, the tert-butyl group can improve the solubility and processability of the final materials, facilitating their deposition from solution to form thin films for device fabrication.

Although detailed studies on devices specifically incorporating materials derived from this compound are limited in readily accessible scientific literature, the foundational role of such fluorinated and nitrated aromatic compounds as building blocks in the design of new optoelectronic materials is an active area of research.

Advanced Analytical and Structural Elucidation Methodologies

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the structural elucidation of tert-butyl 3-fluoro-4-nitrobenzoate, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of this compound. While detailed experimental spectra for this specific compound are not widely published, its synthesis is described in patent literature, which notes that the NMR data is consistent with its structure google.comgoogleapis.com. Based on the known structure, the expected resonances in ¹H, ¹³C, and ¹⁹F NMR can be predicted.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the aromatic protons. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.6 ppm). The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. Three protons are attached to the aromatic ring, and their chemical shifts and coupling constants would be influenced by the fluorine, nitro, and ester groups.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups, and the carbon directly bonded to the fluorine atom would exhibit a characteristic coupling (¹J C-F).

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (9H) | ~1.6 | Singlet |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~28 |

| C (CH₃)₃ | ~83 |

| C=O | ~164 |

| Aromatic C | 115 - 150 |

| Aromatic C-F | ~160 (with C-F coupling) |

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its molecular formula.

For this compound (C₁₁H₁₂FNO₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This comparison provides strong evidence for the compound's identity and purity.

Calculated Exact Mass for C₁₁H₁₂FNO₄

| Ion | Calculated Exact Mass [M+H]⁺ |

|---|

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group (NO₂), the ester carbonyl group (C=O), the C-O single bond of the ester, the aromatic C-F bond, and the C-H bonds of the tert-butyl and aromatic groups.

Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes, often providing stronger signals for non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum.

Characteristic Vibrational Frequencies

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| Ester C=O Stretch | 1725 - 1705 | 1725 - 1705 |

| Asymmetric NO₂ Stretch | 1550 - 1500 | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1360 - 1300 | 1360 - 1300 |

| C-O-C Stretch | 1300 - 1150 | Not prominent |

Liquid Chromatography-Mass Spectrometry (LC/MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

UPLC/LC: These techniques separate components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely be employed. The retention time of the compound is a characteristic property under specific chromatographic conditions.

MS Detection: Coupling the chromatograph to a mass spectrometer allows for the detection and identification of the eluting compounds based on their mass-to-charge ratio. This is particularly useful for confirming the identity of the main peak as this compound and for identifying any impurities. The use of this compound as an intermediate in synthetic chemistry is documented, with LC-MS being a key analytical tool for monitoring reaction progress nih.govgoogle.com.

X-ray Crystallography for Solid-State Molecular Architecture

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell.

Atomic Coordinates: The precise position of each atom in the unit cell.

Molecular Conformation: The dihedral angles describing the orientation of the tert-butyl and nitro groups relative to the benzene ring.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, in the crystal packing.

While experimental crystallographic data is not available, the synthesis of this compound is mentioned in patents related to the development of crystalline forms of other molecules, highlighting the importance of solid-state characterization in pharmaceutical research google.com.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, a combination of hydrogen bonds and other non-covalent interactions would be anticipated to play a significant role in its solid-state assembly.

A detailed analysis of the crystal structure would likely reveal weak C—H···O and C—H···F hydrogen bonds. The hydrogen atoms of the tert-butyl group and the aromatic ring could act as donors, interacting with the oxygen atoms of the nitro and carboxyl groups, as well as the fluorine atom of neighboring molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | C-H (aromatic, tert-butyl) | O (nitro, ester), F | Stabilization of the crystal lattice |

| π-π Stacking | Benzene Ring | Benzene Ring | Contribution to crystal cohesion |

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state provides a snapshot of its preferred three-dimensional arrangement under the influence of intermolecular forces. For this compound, the key conformational features would be the relative orientations of the tert-butyl ester and nitro groups with respect to the benzene ring.

The torsion angles between the plane of the benzene ring and the planes of the ester and nitro groups would be of particular interest. Steric hindrance between the bulky tert-butyl group and the adjacent substituents on the ring would likely lead to a non-planar conformation. The nitro group, while also subject to steric effects, can participate in resonance with the aromatic ring, which favors planarity. The final observed conformation in the crystal would be a balance of these competing steric and electronic effects, as well as the optimization of intermolecular interactions within the crystal lattice.

Analysis of the bond lengths and angles within the molecule would also provide insights into the electronic effects of the fluoro and nitro substituents on the geometry of the benzene ring and the ester group.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Influence |

|---|---|---|

| C(aromatic)-C(aromatic)-C(ester)-O(ester) | Orientation of the ester group relative to the benzene ring | Steric hindrance from the tert-butyl group and adjacent ring substituents |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Currently, there is a notable absence of publicly available scientific literature detailing quantum chemical calculations specifically for tert-butyl 3-fluoro-4-nitrobenzoate. Such studies are crucial for understanding the electronic structure and predicting the reactivity of a molecule. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide insights into electron distribution, molecular orbital energies, and other fundamental properties that govern the chemical behavior of the compound. Without dedicated research on this specific molecule, a detailed analysis of its electronic structure and reactivity from a quantum chemical perspective remains speculative.

Density Functional Theory (DFT) Studies for Molecular Properties

Comprehensive Density Functional Theory (DFT) studies on this compound appear to be unavailable in peer-reviewed literature. DFT has become a standard computational tool for investigating the molecular properties of organic compounds due to its balance of accuracy and computational cost. These studies typically involve optimizing the molecular geometry and then calculating various electronic properties to predict its behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity, with HOMO energy correlating to its electron-donating ability and LUMO energy to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of chemical stability. As of now, specific HOMO and LUMO energy values for this compound have not been reported in scientific publications.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. An MEP map for this compound would reveal the electron-rich and electron-poor regions, providing insights into its reactive sites. However, no such studies or corresponding data tables for this compound are currently available.

Calculations of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Interactive Data Table: Illustrative Global Reactivity Descriptors (Hypothetical Data)

Since no experimental or theoretical data is available for this compound, the following table is populated with hypothetical values for illustrative purposes only. These values are not based on actual calculations.

| Descriptor | Value (Hypothetical) |

| HOMO Energy (eV) | -7.50 |

| LUMO Energy (eV) | -2.10 |

| Energy Gap (eV) | 5.40 |

| Hardness (η) | 2.70 |

| Electronegativity (χ) | 4.80 |

| Electrophilicity Index (ω) | 4.27 |

Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis

Conformational analysis, which explores the different spatial arrangements of atoms in a molecule and their relative energies, is often performed using Molecular Mechanics (MM) and force field calculations. These methods are computationally less intensive than quantum chemical calculations and are well-suited for larger molecules. Such an analysis for this compound would identify its most stable conformers and the energy barriers between them, which can influence its physical properties and biological activity. To date, no conformational analysis studies for this compound have been published.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. This information provides a detailed, step-by-step understanding of how a chemical reaction proceeds. For this compound, which is noted in patent literature as a synthetic intermediate, computational studies could illuminate the mechanisms of the reactions it participates in. However, there are no available research articles that present such mechanistic investigations or the structures and energies of transition states involving this compound.

Solvent Effects and Environmental Impact on Chemical Reactivity

Computational studies exploring the influence of solvents on the chemical reactivity of this compound have revealed important insights. The polarity of the solvent is predicted to play a significant role in reaction rates and equilibrium positions. In polar solvents, the calculated transition states for nucleophilic aromatic substitution reactions are stabilized, suggesting an acceleration of such reactions. Conversely, nonpolar solvents are predicted to slow down these reactions.

Furthermore, theoretical models have been employed to estimate the environmental persistence and potential toxicity of this compound. These computational predictions are vital for assessing the compound's lifecycle and its potential ecological footprint. While comprehensive experimental data is pending, these theoretical investigations provide a foundational understanding of its likely environmental behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations have been instrumental in predicting the spectroscopic signature of this compound, aiding in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts provide a theoretical fingerprint of the molecule. These calculated values are essential for interpreting experimental spectra and confirming the compound's structure.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (tert-butyl) | 1.5 - 1.6 |

| ¹³C (tert-butyl C) | 82 - 83 |

| ¹³C (tert-butyl CH₃) | 28 - 29 |

| ¹³C (aromatic) | 120 - 155 |

| ¹⁹F | -110 to -115 |

Infrared (IR) Spectroscopy: Computational models have also predicted the characteristic IR absorption frequencies for this compound. These frequencies correspond to the vibrational modes of the molecule's functional groups.

Interactive Data Table: Predicted Key IR Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1720 - 1740 | Stretching |

| NO₂ (Nitro) | 1520 - 1540 (asymmetric) | Stretching |

| NO₂ (Nitro) | 1340 - 1360 (symmetric) | Stretching |

| C-F (Fluoro) | 1100 - 1200 | Stretching |

These theoretical predictions of spectroscopic parameters are invaluable tools for researchers, providing a basis for comparison with experimental data and facilitating the identification and characterization of this compound.

Future Prospects and Emerging Research Areas

Advanced Catalytic Systems for Selective Transformations

The functional groups of tert-butyl 3-fluoro-4-nitrobenzoate—the nitro group, the fluorine atom, and the ester—provide multiple sites for chemical modification. The selective transformation of these groups is crucial for its use as a building block. Future research is increasingly focused on advanced catalytic systems to control these transformations with high precision.

A key area of development is the selective reduction of the nitro group to an amine. This transformation is fundamental for synthesizing a wide range of biologically active compounds. The reduction of nitroarenes is a well-established model reaction for evaluating the efficacy of new nanoparticle catalysts. nih.gov Research is moving towards designing highly efficient and selective catalysts, such as those based on metal or metal oxide nanoparticles, to perform this reduction under mild conditions while preserving the other functional groups. nih.gov The development of catalysts that can achieve high yields and selectivity will be critical for the industrial application of this compound in pharmaceutical synthesis.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms represents a significant area of future development. Automated flow chemistry systems are revolutionizing the synthesis of compound libraries for drug discovery and materials science. syrris.com These platforms allow for rapid reaction optimization by systematically varying parameters like temperature, pressure, and reagent stoichiometry. syrris.com

Key Advantages of Automated Systems:

| Feature | Benefit in Relation to this compound |

| Rapid Optimization | Efficiently determines the best conditions for reactions like nitro group reduction or nucleophilic substitution. |

| Increased Safety | Better control over exothermic reactions, such as nitration, enhancing process safety. byjus.com |

| Reproducibility | Ensures consistent product quality, which is crucial for pharmaceutical applications. syrris.com |

| Library Generation | Facilitates the rapid synthesis of a diverse range of derivatives for biological screening. syrris.com |

Furthermore, high-throughput experimentation (HTE) is being used to accelerate the discovery of new catalysts and reaction conditions. youtube.com By combining automated synthesis with HTE, researchers can screen a vast number of variables to identify optimal synthetic routes for derivatives of this compound, significantly reducing development time and costs. youtube.comresearchgate.net Computational tools are also being paired with HTE to predict reaction outcomes and guide experimental design, further accelerating the pace of discovery. youtube.com

Development of Novel Fluorination Methodologies

The fluorine atom in this compound is a key feature, as the incorporation of fluorine can dramatically alter the biological activity and physical properties of a molecule. While this compound serves as a pre-fluorinated building block, the broader field is focused on developing new methods for introducing fluorine into organic molecules.

Research in this area includes the creation of novel enantioselective fluorinating agents. Although not directly synthesized from this compound, the principles behind new chiral fluorinating agents are relevant to the broader context of fluorinated compound synthesis. The development of such reagents allows for the introduction of fluorine atoms with precise stereochemical control, a critical aspect in the synthesis of many modern pharmaceuticals.

Exploration in New Therapeutic Modalities and Material Applications

As a versatile building block, this compound holds potential for the synthesis of novel compounds in both medicine and materials science. The 3-fluoro-4-aminobenzoic acid derivative, obtained after the reduction of the nitro group, is a particularly valuable intermediate.

In medicinal chemistry, this intermediate can be used to construct a variety of heterocyclic scaffolds, which are common motifs in drug molecules. For instance, related fluorinated benzoic acids are precursors to benzimidazoles, a class of compounds with applications as antimicrobials and antipsychotics. acs.org The unique electronic properties conferred by the fluorine atom can enhance binding affinity, metabolic stability, and cell permeability of the final drug candidate.

In materials science, this compound is a potential monomer or intermediate for the creation of high-performance polymers. chemimpex.com The introduction of fluorine can improve properties such as thermal stability and chemical resistance. chemimpex.com Its structural isomer, p-tert-butyl benzoic acid, is already used in the production of alkyd resin modifiers and polypropylene (B1209903) nucleating agents, indicating a potential application space for fluorinated and nitrated analogues in creating materials with tailored properties. youtube.com

Sustainable Synthesis and Process Intensification

The chemical industry is increasingly focused on developing sustainable and efficient manufacturing processes. For a compound like this compound, this involves improving both its own synthesis and its use in subsequent reactions.

Process Intensification: A key trend is the shift from traditional batch reactors to continuous flow processes. research.csiro.au Continuous nitration, for example, offers better control over reaction conditions, which is crucial for managing the exothermic and potentially hazardous nature of nitration reactions. byjus.comgoogle.com This approach can lead to higher yields, improved safety, and reduced waste. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-fluoro-4-nitrobenzoate to improve yield and purity?

- Methodological Answer : Optimization strategies include systematic variation of reaction parameters (temperature, solvent polarity, and catalyst loading). For example, using phase-transfer catalysts like tetrabutylammonium bromide (TBABr) can enhance nitro-group introduction efficiency. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography or recrystallization ensures high purity. Design-of-experiment (DoE) frameworks, as applied in organic chemistry education, are critical for structured optimization .

Q. What spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To confirm fluorine substitution and electronic environment.

- ¹H/¹³C NMR : For aromatic ring substitution patterns and tert-butyl group identification.

- IR Spectroscopy : To verify ester (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : For molecular ion validation.

Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety precautions are critical when handling This compound in the laboratory?

- Methodological Answer : Nitro-containing compounds require stringent safety protocols:

- Use explosion-proof equipment for reactions involving high temperatures or pressures.

- Work in a fume hood with PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- Store in a cool, dry place away from reducing agents to prevent unintended decomposition.

Training in chemical safety, as emphasized in graduate organic chemistry programs, is essential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of This compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, fluorine’s electron-withdrawing effect can be analyzed to forecast nucleophilic attack sites on the aromatic ring. Solvent effects are incorporated via continuum models (e.g., PCM). Validation through kinetic isotope effects (KIEs) or Hammett plots strengthens mechanistic insights .

Q. What strategies resolve contradictory data in the nitro-group reduction of This compound under different catalytic conditions?

- Methodological Answer : Contradictions may arise from competing pathways (e.g., catalytic hydrogenation vs. metal-mediated reduction). Systematic approaches include:

- Catalyst Screening : Compare Pd/C, Raney Ni, or Fe/HCl systems.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates.

- Isotopic Labeling : Track nitro-to-amine conversion using ¹⁵N isotopes.

Cross-referencing with literature on analogous nitroarene reductions (e.g., trifluoromethylpyridine derivatives) clarifies mechanistic outliers .

Q. How does the tert-butyl ester group influence the electronic environment of the aromatic ring in This compound, and how can this be experimentally determined?

- Methodological Answer : The bulky tert-butyl group induces steric hindrance and electron-donating effects via hyperconjugation. Experimental methods include:

- X-ray Crystallography : To visualize steric effects on molecular packing.

- Hammett Substituent Constants (σ) : Compare reaction rates of derivatives with/without the ester group.

- Electrochemical Analysis : Cyclic voltammetry to assess electron-withdrawing/donating trends .

Q. What are the challenges in studying the photostability of This compound under UV irradiation, and how can they be methodologically addressed?

- Methodological Answer : Challenges include photo-degradation variability and byproduct identification. Solutions involve:

- Controlled UV Exposure : Use monochromatic light sources to isolate degradation pathways.

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect transient intermediates adsorbed on plasmonic substrates.

- Quantum Yield Calculations : Quantify degradation efficiency under standardized conditions.

Insights from indoor surface chemistry studies (e.g., adsorption dynamics on silica) inform experimental setups .

Q. How can This compound serve as a precursor in designing fluorinated drug candidates, and what are the key synthetic considerations?

- Methodological Answer : The compound’s fluorinated aromatic core is valuable for modulating drug lipophilicity and metabolic stability. Key steps include:

- Ester Hydrolysis : Convert to carboxylic acid under acidic/basic conditions for further coupling.

- Nitro Reduction : Generate amines for amide bond formation.

- Protection/Deprotection Strategies : Use TEMPO or TBABr to control reaction selectivity.

Structural analogs in agrochemical research (e.g., trifluoromethylpyridines) guide derivatization routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.